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molecular formula C7H5BrN2 B070932 4-bromo-1H-indazole CAS No. 186407-74-9

4-bromo-1H-indazole

Cat. No. B070932
M. Wt: 197.03 g/mol
InChI Key: KJIODOACRIRBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193692B2

Procedure details

To a solution of 3-bromo-2-methylaniline (5 g, 27 mmol) in chloroform (1 mL) was added acetic anhydride (5 g, 27 mmol) at 0° C. and the mixture was stirred at room temperature for 1 h. Potassium acetate (0.75 g, 7.8 mmol) and isoamyl nitrite (0.78 g, 58 mmol) were added and the reaction mixture was refluxed for 18 h. The volatiles were removed under reduced pressure and water (0.65 mL) was added. The mixture was concentrated, diluted with concentrated hydrochloride acid (1 mL) and heated at 50° C. for 2 h. After being cooled to room temperature, aqueous sodium hydroxide solution (50%) was added until pH=10. The aqueous mixture was extracted with ethyl acetate (100 mL×3). The combined organic layer was washed with brine (150 mL), dried over anhydrous sodium sulfate, filtered, evaporated and purified on silica gel column (3% ethyl acetate in petroleum ether) to give the desired product (2.69 g, 34% yield) as a solid. MS (ESI): m/z 197.0 [M+1]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Potassium acetate
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].C(OC(=O)C)(=O)C.C([O-])(=O)C.[K+].[N:22](OCCC(C)C)=O>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]2[C:3]=1[CH:9]=[N:22][NH:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=C(N)C=CC1)C
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Potassium acetate
Quantity
0.75 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.78 g
Type
reactant
Smiles
N(=O)OCCC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure and water (0.65 mL)
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with concentrated hydrochloride acid (1 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to room temperature
ADDITION
Type
ADDITION
Details
aqueous sodium hydroxide solution (50%) was added until pH=10
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethyl acetate (100 mL×3)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified on silica gel column (3% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2C=NNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.69 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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